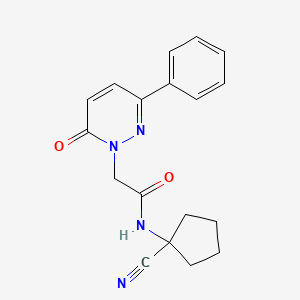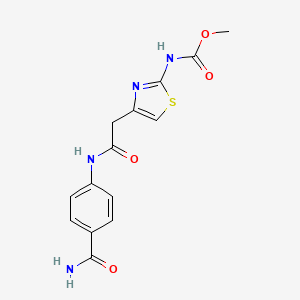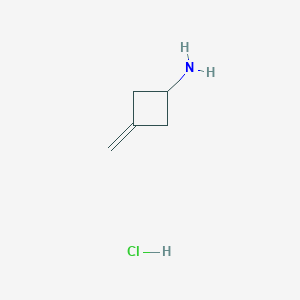
N-(1-cyanocyclopentyl)-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclopentyl)-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide, also known as CPPD, is a chemical compound that has been widely studied for its potential applications in scientific research. CPPD is a derivative of pyridazine and is known to have unique biochemical and physiological effects, making it a promising candidate for various research applications.
Mechanism of Action
N-(1-cyanocyclopentyl)-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide is believed to act by inhibiting the activity of certain enzymes in the body, including cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators, and their inhibition by N-(1-cyanocyclopentyl)-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide results in a reduction in inflammation and pain.
Biochemical and physiological effects:
N-(1-cyanocyclopentyl)-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. N-(1-cyanocyclopentyl)-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide has also been shown to inhibit the activity of certain transcription factors, which play a role in the regulation of gene expression.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-cyanocyclopentyl)-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide in lab experiments is its ability to inhibit the activity of specific enzymes, making it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using N-(1-cyanocyclopentyl)-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide is its potential toxicity, which must be carefully monitored in lab experiments.
Future Directions
There are a number of potential future directions for research involving N-(1-cyanocyclopentyl)-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide. One area of interest is the development of new anti-inflammatory drugs based on N-(1-cyanocyclopentyl)-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide. Another area of interest is the study of the role of N-(1-cyanocyclopentyl)-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide in cancer research, particularly in the development of new cancer therapies. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(1-cyanocyclopentyl)-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide, as well as its potential toxicity.
Synthesis Methods
The synthesis of N-(1-cyanocyclopentyl)-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide involves the reaction of cyclopentanone with malononitrile to form a cyclopentenone intermediate. This intermediate is then reacted with hydrazine hydrate to form the pyridazine ring. Finally, the resulting compound is treated with acetic anhydride to form N-(1-cyanocyclopentyl)-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide.
Scientific Research Applications
N-(1-cyanocyclopentyl)-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory diseases. N-(1-cyanocyclopentyl)-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of certain cancer cells.
properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c19-13-18(10-4-5-11-18)20-16(23)12-22-17(24)9-8-15(21-22)14-6-2-1-3-7-14/h1-3,6-9H,4-5,10-12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHGVFBGYAANFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2,3-Dimethylcyclohexyl)amino]-5-oxopentanoic acid](/img/structure/B2893403.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2893405.png)
![6-(4-Chlorophenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2893406.png)

![(Z)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2893409.png)

![(Z)-3-[4-(4-Tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide](/img/structure/B2893413.png)

![tert-butyl 4-[(1S)-1-aminoethyl]benzoate](/img/structure/B2893418.png)


![5-[(4-Chloro-3-nitrophenyl)(hydroxy)methyl]-3-ethyl-1,3-thiazolane-2,4-dione](/img/structure/B2893423.png)